molecular formula C9H9BrO2 B1266529 2-Bromomethyl-1,4-benzodioxane CAS No. 2164-34-3

2-Bromomethyl-1,4-benzodioxane

Cat. No. B1266529
CAS RN: 2164-34-3
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-UHFFFAOYSA-N
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Patent
US04470989

Procedure details

0.11 mole of phosphorus tribromide in 500 ml of tetrachloroethane was slowly added to 0.3 mole of 2-hydroxymethyl-1,4-benzodioxane and the mixture was warmed at 80°-90° C. for 2 hours. After the mixture had been cooled, it was poured into water, the organic layer was separated off, washed with dilute sodium hydroxide solution and water, dried and concentrated and the residue was distilled. Boiling point: 102°-103° C. (1.3 mbar).
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].O[CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1.O>ClCC(Cl)(Cl)Cl>[Br:2][CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.3 mol
Type
reactant
Smiles
OCC1COC2=C(O1)C=CC=C2
Name
Quantity
500 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 80°-90° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated off
WASH
Type
WASH
Details
washed with dilute sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
Smiles
BrCC1COC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.